

In-Depth Technical Guide: N-Desmethyl Ulipristal Acetate-d3

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Compound of Interest

Compound Name: *N-Desmethyl ulipristal acetate-d3*

Cat. No.: *B15600144*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl ulipristal acetate-d3 is the deuterated stable isotope-labeled analog of N-desmethyl ulipristal acetate, the primary active metabolite of ulipristal acetate. Ulipristal acetate is a selective progesterone receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids. The N-desmethyl metabolite contributes significantly to the pharmacological activity of the parent compound. As a labeled internal standard, **N-desmethyl ulipristal acetate-d3** is a critical tool for quantitative analysis in pharmacokinetic and metabolic studies, enabling precise and accurate measurements by mass spectrometry.

Chemical and Physical Properties

The chemical and physical properties of N-Desmethyl ulipristal acetate and its deuterated analog are summarized below. The CAS number 159681-66-0 is assigned to the unlabeled compound, and it is also commonly used to refer to the deuterated version.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	N-Desmethyl Ulipristal Acetate	N-Desmethyl Ulipristal Acetate-d3
CAS Number	159681-66-0	159681-66-0 (unlabeled)
Molecular Formula	C ₂₉ H ₃₅ NO ₄	C ₂₉ H ₃₂ D ₃ NO ₄
Molecular Weight	461.59 g/mol	464.61 g/mol
Appearance	Off-White to Pale Beige Solid	Not specified (typically a solid)
Storage	2-8°C Refrigerator	2-8°C Refrigerator, protected from light and moisture

Experimental Protocols

While a detailed, publicly available protocol for the de novo synthesis and purification of **N-Desmethyl ulipristal acetate-d3** is not readily found in the scientific literature, this section provides a comprehensive protocol for its use as an internal standard in the quantitative analysis of ulipristal acetate and its metabolites in biological matrices, based on established LC-MS/MS methods.

Quantitative Analysis of Ulipristal Acetate and N-Desmethyl Ulipristal Acetate in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the determination of ulipristal acetate and its metabolites in plasma.[\[5\]](#)[\[6\]](#)[\[7\]](#)

3.1.1. Materials and Reagents

- Human plasma (with anticoagulant, e.g., K2EDTA)
- N-Desmethyl ulipristal acetate-d3** (Internal Standard)
- Ulipristal acetate (analytical standard)
- N-Desmethyl ulipristal acetate (analytical standard)

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Dichloromethane (HPLC grade)
- Isopropanol (HPLC grade)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

3.1.2. Sample Preparation (Protein Precipitation)

- Thaw plasma samples at room temperature.
- Spike 50 μ L of each plasma sample, calibration standard, and quality control sample with 20 μ L of the internal standard working solution (e.g., 100 ng/mL **N-Desmethyl ulipristal acetate-d3** in 50% methanol).
- Vortex for 10 seconds.
- Add 200 μ L of methanol to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

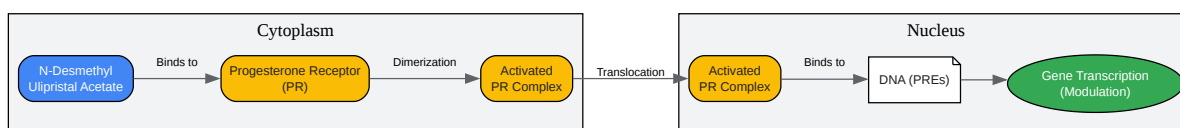
- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.
- Mobile Phase B: Acetonitrile or methanol.
- Flow Rate: 0.3 - 0.5 mL/min.
- Gradient Program: Optimized for the separation of ulipristal acetate and its metabolites.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
 - Ulipristal Acetate: m/z 476.2 → 134.1
 - N-Desmethyl Ulipristal Acetate: m/z 462.2 → 134.1
 - **N-Desmethyl Ulipristal Acetate-d3 (IS): m/z 465.2 → 134.1**

Signaling Pathways

Ulipristal acetate and its active metabolite, N-desmethyl ulipristal acetate, exert their effects primarily through the modulation of the progesterone receptor. This interaction can have both agonistic and antagonistic effects depending on the target tissue.

Progesterone Receptor Signaling Pathway

The classical mechanism of progesterone receptor (PR) action involves the binding of progesterone or a modulator like N-desmethyl ulipristal acetate to the receptor in the cytoplasm. This binding induces a conformational change, leading to dimerization and translocation of the receptor complex into the nucleus. Inside the nucleus, the complex binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes.

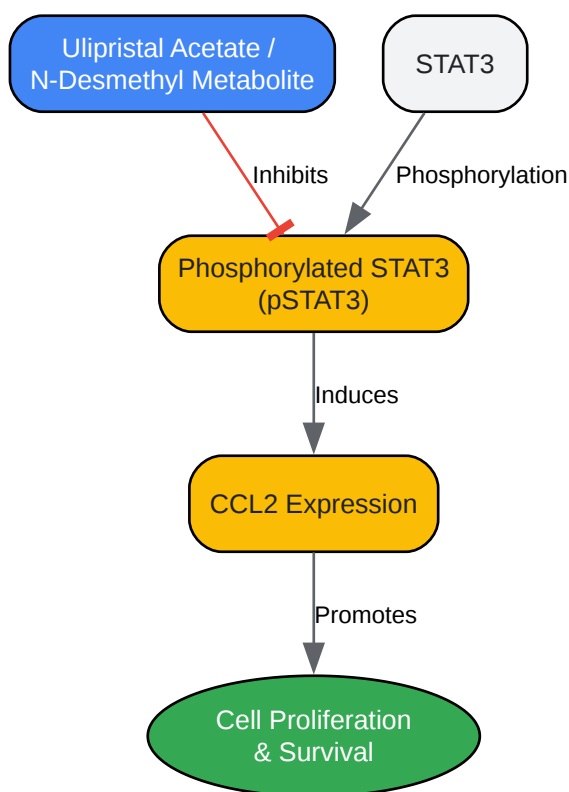


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Caption: Classical Progesterone Receptor Signaling Pathway.

STAT3/CCL2 Signaling Pathway

Recent studies have indicated that ulipristal acetate can also exert its effects through the inhibition of the STAT3/CCL2 signaling pathway, which is implicated in cell proliferation and survival. This pathway may be particularly relevant to the therapeutic effects of ulipristal acetate in conditions like uterine fibroids.



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Caption: Inhibition of STAT3/CCL2 Signaling by Ulipristal Acetate.

Conclusion

N-Desmethyl ulipristal acetate-d3 is an indispensable tool for the accurate quantification of the primary active metabolite of ulipristal acetate. The experimental protocols provided herein offer a robust framework for its application in pharmacokinetic and drug metabolism studies. Furthermore, a deeper understanding of its engagement with the progesterone receptor and other signaling pathways, such as STAT3/CCL2, is crucial for elucidating its full therapeutic potential and mechanism of action. This guide serves as a valuable resource for researchers and scientists in the field of drug development and reproductive health.

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